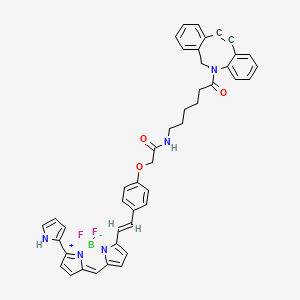

Bdp 650/665 dbco

Description

Evolution and Significance of BODIPY Dyes in Bioimaging and Chemical Biology

First synthesized in 1968, Boron-Dipyrromethene (BODIPY) dyes, have become indispensable tools in cellular imaging and theranostics. preprints.orgfrontiersin.org Their popularity stems from a unique combination of desirable photophysical properties, including high fluorescence quantum yields, strong molar absorption coefficients, and remarkable photostability. researchgate.netmdpi.com Unlike many other fluorescent dyes, the fluorescence of BODIPY dyes is often less affected by the polarity of their environment.

The core structure of BODIPY dyes, a boron-dipyrromethene complex, allows for extensive chemical modification. frontiersin.org This versatility enables the fine-tuning of their spectral properties, such as absorption and emission wavelengths, and the introduction of various reactive groups for conjugation to biomolecules. frontiersin.orgnih.gov These modifications have led to the development of a vast library of BODIPY-based probes for a wide range of applications, including the labeling of proteins, lipids, and nucleic acids, as well as the development of sensors for ions and reactive oxygen species. preprints.orgnih.gov Their small size compared to fluorescent proteins is another advantage, as it minimizes potential interference with the function of the labeled biomolecule. mdpi.com

Rationale for Far-Red Emitting Fluorophores in Biological Systems

The use of fluorophores that absorb and emit light in the far-red and near-infrared (NIR) regions of the spectrum (typically above 650 nm) offers several distinct advantages for imaging in living systems. researchgate.netrsc.org Biological tissues and molecules, such as hemoglobin, exhibit significantly lower absorption and autofluorescence at these longer wavelengths. researchgate.netnih.gov This "optical window" allows for deeper tissue penetration of excitation light and results in a higher signal-to-noise ratio, as the background "glow" from the sample itself is minimized. rsc.orgbioengineer.org

Furthermore, using far-red light reduces the potential for phototoxicity, where the light used to excite the fluorophore can damage cells and tissues. researchgate.netrsc.org This is particularly crucial for long-term live-cell imaging experiments. The development of far-red emitting dyes like Bdp 650/665 allows for multicolor imaging experiments, where multiple cellular components can be labeled and visualized simultaneously with minimal spectral overlap. nih.gov These advantages have made far-red fluorophores essential for a variety of advanced imaging techniques, including deep-tissue imaging in whole animals and super-resolution microscopy. nih.govbioengineer.org

Structural Overview and Functional Importance of the Dibenzocyclooctyne (DBCO) Moiety in Bdp 650/665 DBCO

The dibenzocyclooctyne (DBCO) moiety is a key functional group in this compound that enables its use in a powerful bioconjugation reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.combiochempeg.com This reaction is a type of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. biochempeg.com

The DBCO group contains a strained cyclooctyne (B158145) ring. interchim.fr This inherent ring strain allows it to react rapidly and specifically with azide (B81097) groups without the need for a copper catalyst, which can be toxic to living cells. biochempeg.cominterchim.fr This copper-free nature makes SPAAC highly biocompatible and ideal for labeling biomolecules in their native environment, including inside living cells and organisms. biochempeg.comlifetein.com The reaction between DBCO and an azide forms a stable triazole linkage, covalently attaching the Bdp 650/665 dye to the target molecule. biochempeg.combroadpharm.com This specific and efficient labeling strategy has made DBCO-functionalized dyes like Bdp 650/665 invaluable for a wide range of applications in chemical biology, including protein labeling, cell surface modification, and the construction of complex biomolecular assemblies. mdpi.comcreativepegworks.com

Detailed Research Findings

This compound is a bright, far-red fluorescent dye with spectral characteristics similar to the well-known Cy5 dye. lumiprobe.comruixibiotech.com It exhibits a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light. lumiprobe.combroadpharm.com Its photophysical properties are relatively stable across different solvent polarities and pH levels. lumiprobe.combroadpharm.com Due to its hydrophobic nature, it can be used for staining lipid membranes and other lipophilic structures. lumiprobe.comruixibiotech.com The DBCO group allows for its conjugation to azide-modified molecules through a rapid and catalyst-free click chemistry reaction. lumiprobe.comruixibiotech.com

Below are the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C44H38BF2N5O3 | lumiprobe.combroadpharm.com |

| Molecular Weight | 733.61 g/mol | lumiprobe.com |

| Appearance | Dark blue solid | lumiprobe.com |

| Solubility | Good in DMF, DMSO, dichloromethane | lumiprobe.com |

| Excitation Maximum (λabs) | 649 nm | broadpharm.com |

| Emission Maximum (λem) | 667 nm | broadpharm.com |

| Extinction Coefficient (ε) | 94,000 L·mol⁻¹·cm⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.52 | broadpharm.com |

The IUPAC name for this compound is N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetamide. medkoo.com

Structure

2D Structure

Properties

Molecular Formula |

C44H38BF2N5O3 |

|---|---|

Molecular Weight |

733.6 g/mol |

IUPAC Name |

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetamide |

InChI |

InChI=1S/C44H38BF2N5O3/c46-45(47)51-36(21-22-37(51)29-38-23-26-42(52(38)45)40-12-8-28-48-40)20-15-32-16-24-39(25-17-32)55-31-43(53)49-27-7-1-2-14-44(54)50-30-35-11-4-3-9-33(35)18-19-34-10-5-6-13-41(34)50/h3-6,8-13,15-17,20-26,28-29,48H,1-2,7,14,27,30-31H2,(H,49,53)/b20-15+ |

InChI Key |

SMLANKIREOERQG-HMMYKYKNSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Bdp 650/665 Core Structures

Strategies for the Synthesis of the Boron-Dipyrromethene (BODIPY) Chromophore

The synthesis of the core BODIPY structure (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a well-established field that offers several pathways to the central chromophore. 82.194.3 These methods allow for extensive structural versatility, which in turn tunes the photophysical and chemical characteristics of the dye. researchgate.net

Common synthetic strategies can be categorized into a few main types:

Condensation of Pyrroles with Aldehydes : A prevalent method involves the acid-catalyzed condensation of two equivalents of a pyrrole (B145914), often substituted at the α-positions (like 2,4-dimethylpyrrole) to prevent polymerization, with an aromatic aldehyde. colab.ws This forms a dipyrromethane intermediate. Subsequent oxidation of the dipyrromethane with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil yields the dipyrromethene. 82.194.3colab.ws The final step is complexation with boron trifluoride etherate (BF₃·OEt₂), typically in the presence of a base like triethylamine (B128534) (TEA), to form the stable BODIPY core. 82.194.3

Condensation of Pyrroles with Acyl Chlorides : An alternative to aldehydes, acyl chlorides can be reacted with pyrrolic units to form the dipyrromethene precursor, which is then complexed with the boron moiety. colab.ws

Self-Condensation of Acylpyrroles : In some approaches, acylpyrroles can undergo self-condensation in the presence of a reagent like phosphorus oxychloride (POCl₃) to directly form the dipyrromethene structure. colab.ws

The choice of starting materials, particularly the substituents on the pyrrole rings and the aldehyde/acyl chloride, is a primary determinant of the final dye's spectral properties. 82.194.3 For far-red emitting dyes like Bdp 650/665, the synthesis typically involves creating a more extended π-conjugated system. This can be achieved through methods like Knoevenagel-type condensation reactions to add styryl groups or other conjugated moieties to the BODIPY core. researchgate.netfrontiersin.org

Regioselective Functionalization for DBCO Integration onto Bdp 650/665

Dibenzocyclooctyne (DBCO) is a strained alkyne used for copper-free click chemistry, enabling covalent labeling of azide-modified biomolecules. lumiprobe.combroadpharm.com The integration of a DBCO group onto the Bdp 650/665 core requires regioselective functionalization, a process of introducing a reactive handle at a specific position on the dye molecule without altering other parts.

While the exact proprietary synthesis for commercial Bdp 650/665 DBCO is not detailed in the public domain, the general strategies for BODIPY functionalization allow for a clear understanding of the likely pathways. medkoo.com Functionalization can be targeted at the α (3,5-), β (2,6-), or meso (8-) positions of the BODIPY core. frontiersin.orgresearchgate.net

Key strategies include:

Palladium-Catalyzed Cross-Coupling : Halogenated BODIPYs (e.g., bromo- or chloro-derivatives) are versatile precursors for introducing new functional groups via Pd-catalyzed reactions like Suzuki or Stille couplings. researchgate.netresearchgate.netnih.gov The reactivity of halogens at different positions can be exploited for stepwise functionalization. researchgate.net For instance, a bromo-BODIPY could be coupled with a boronic ester that contains the DBCO moiety or a linker for its subsequent attachment.

Nucleophilic Substitution : Halogens on the BODIPY core, particularly at the meso-position, can be replaced by nucleophiles. researchgate.netnih.gov This allows for the introduction of linkers containing amines or thiols, which can then be reacted with an activated DBCO derivative.

Amide Bond Formation : A common and highly effective method involves synthesizing a Bdp 650/665 derivative with a carboxylic acid or an amine. This derivative can then be coupled to a DBCO moiety that has a complementary functional group. For example, a Bdp 650/665-NHS ester can react with an amino-DBCO, or a Bdp 650/665-carboxylic acid can be activated (e.g., with a carbodiimide) and then reacted with an amino-DBCO to form a stable amide bond, tethering the DBCO group to the fluorophore. ruixibiotech.com

The final structure of this compound typically includes a spacer arm between the fluorophore and the DBCO group to minimize steric hindrance and maintain the reactivity of the DBCO. medkoo.com

Synthesis of Related Bdp 650/665 Conjugation Variants (e.g., Azide (B81097), Alkyne, Maleimide (B117702), NHS Ester)

Beyond DBCO, several other reactive derivatives of Bdp 650/665 are synthesized for various bioconjugation strategies. These variants allow researchers to label a wide range of biomolecules through different chemical reactions.

Bdp 650/665 Azide : This variant features a terminal azide group (-N₃). broadpharm.com It is designed for copper-catalyzed or copper-free click chemistry reactions with molecules containing alkyne or strained cycloalkyne (e.g., BCN, DBCO) groups, forming a stable triazole linkage. broadpharm.comlumiprobe.com

Bdp 650/665 Alkyne : This derivative contains a terminal alkyne group (-C≡CH) and is the complementary partner to azide-functionalized molecules in copper-catalyzed click chemistry reactions. axispharm.commedkoo.commedchemexpress.com

Bdp 650/665 Maleimide : Featuring a maleimide group, this derivative is highly reactive towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins. broadpharm.comlumiprobe.com The reaction forms a stable thioether bond, making it a popular choice for labeling peptides and proteins. lumiprobe.comruixibiotech.com

Bdp 650/665 NHS Ester : This variant incorporates an N-hydroxysuccinimidyl (NHS) ester, an amine-reactive group. medchemexpress.combroadpharm.com It reacts efficiently with primary and secondary amines, like the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. medchemexpress.comglpbio.com These derivatives often include a linker, such as an aminohexanoic acid spacer, between the dye and the NHS ester. glpbio.com

The following tables summarize the key properties of these common Bdp 650/665 variants.

Table 1: Bdp 650/665 Conjugation Variants

| Variant Name | Reactive Group | Target Functional Group |

|---|---|---|

| This compound | Dibenzocyclooctyne (DBCO) | Azide |

| Bdp 650/665 Azide | Azide | Alkyne, Cyclooctyne (B158145) |

| Bdp 650/665 Alkyne | Terminal Alkyne | Azide |

| Bdp 650/665 Maleimide | Maleimide | Thiol (Sulfhydryl) |

| Bdp 650/665 X NHS Ester | NHS Ester | Primary/Secondary Amine |

Table 2: Physicochemical Properties of Bdp 650/665 Variants

| Variant Name | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|---|

| This compound | C₄₄H₃₈BF₂N₅O₃ | 733.61 lumiprobe.com | ~650 axispharm.com | ~665 axispharm.com |

| Bdp 650/665 Azide | C₂₆H₂₄BF₂N₇O₂ | 515.32 lumiprobe.com | 649 broadpharm.com | 667 broadpharm.com |

| Bdp 650/665 Alkyne | C₂₆H₂₁BF₂N₄O₂ | 470.28 axispharm.com | ~650 axispharm.com | ~665 axispharm.com |

| Bdp 650/665 Maleimide | C₂₉H₂₄BF₂N₅O₄ | 555.34 axispharm.com | 649 broadpharm.com | 667 broadpharm.com |

| Bdp 650/665 X NHS Ester | C₃₃H₃₂BF₂N₅O₆ | 643.45 glpbio.com | 649 broadpharm.com | 667 broadpharm.com |

Advanced Purity Assessment and Characterization Techniques for Synthetic Products

The characterization and purity assessment of synthetic BODIPY products are essential to ensure their performance in downstream applications. A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure and purity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. mdpi.commdpi.com For example, in the synthesis of a formylated BODIPY, the appearance of a specific proton signal confirmed the presence of the formyl group. mdpi.com NMR confirms the successful synthesis of the core structure and the incorporation of functional groups.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized dye, providing definitive evidence of the correct product. mdpi.commdpi.com

Chromatography : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. lunanano.ca Often coupled with a mass spectrometer (HPLC-MS), it separates the target compound from any unreacted starting materials or side products, and commercial suppliers typically guarantee a purity of >95%. lunanano.ca

Absorption and Fluorescence Spectroscopy : The photophysical properties are defining characteristics of a fluorescent dye. UV-Visible absorption and fluorescence emission spectra are measured to confirm the dye's spectral characteristics (e.g., absorption and emission maxima). mdpi.commdpi.com These techniques are also used to determine key performance metrics like the molar extinction coefficient and fluorescence quantum yield. broadpharm.combroadpharm.com

These analytical methods, used in concert, provide a comprehensive characterization of the synthetic products, ensuring their structural integrity, purity, and suitability for research applications. researchgate.net

Advanced Photophysical Characterization and Spectroscopic Analysis of Bdp 650/665 Dbco

High-Resolution Absorption and Emission Spectroscopy of Bdp 650/665 DBCO

This compound exhibits sharp and well-defined absorption and emission spectra, a characteristic feature of BODIPY dyes. axispharm.comaxispharm.com Its absorption maximum is consistently reported at approximately 649 nm, with a high molar extinction coefficient of 94,000 L·mol⁻¹·cm⁻¹. broadpharm.comlumiprobe.combroadpharm.com The emission maximum is observed at around 667 nm, resulting in a Stokes shift of about 15-18 nm. axispharm.comlumiprobe.com This narrow Stokes shift is typical for BODIPY dyes and contributes to reduced spectral overlap in multiplexing experiments. axispharm.com The spectral characteristics of this compound are similar to another common far-red dye, Cy5. ruixibiotech.com

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λ_abs_) | 649 nm | broadpharm.comlumiprobe.combroadpharm.com |

| Emission Maximum (λ_em_) | 667 nm | broadpharm.comlumiprobe.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 94,000 L·mol⁻¹·cm⁻¹ | broadpharm.comlumiprobe.combroadpharm.com |

Photostability Assessment and Mechanisms of Photodegradation

Bdp 650/665 and other BODIPY dyes are known for their high photostability, resisting photobleaching even during prolonged experiments. axispharm.comaxispharm.com This robustness is crucial for applications requiring extended or repeated light exposure, such as time-lapse microscopy.

The photodegradation of BODIPY dyes can occur through several mechanisms. One proposed pathway involves the interaction of the dye in its triplet state with singlet oxygen, leading to the formation of a peroxo compound and subsequent degradation. mdpi.com Oxidation at the C8 position of the BODIPY core is a potential site of degradation. mdpi.com For some iodinated BODIPY derivatives, photodegradation can be initiated by the detachment of iodine atoms from the core structure, followed by further decomposition of the dye molecule. mdpi.comnih.gov The destruction of the indacene core by reactive oxygen species is a primary cause of photodegradation, and the rate of this process is linked to the dye's ability to generate these species. researchgate.net

Influence of Solvent Polarity and pH on this compound Photophysics

A significant advantage of this compound is the relative insensitivity of its photophysical properties to environmental factors such as solvent polarity and pH. ruixibiotech.combroadpharm.comlumiprobe.com This characteristic is attributed to the minimal change in the permanent dipole moment of the BODIPY core upon photoexcitation. As a result, the absorption and emission maxima remain largely unchanged in different solvents, which simplifies its application in diverse biological and chemical systems. This stability across a wide pH range and in various solvents makes it a reliable fluorophore for complex environments.

Fluorescence Lifetime (FLT) Analysis of this compound and Conjugates

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. BODIPY dyes, in general, have relatively long fluorescence lifetimes, often exceeding 5 nanoseconds. thermofisher.comthermofisher.com For instance, the related BODIPY 630/650 dye has a reported lifetime of 3.9 nanoseconds in water and 4.4 nanoseconds in ethanol. thermofisher.com This longer lifetime is advantageous for fluorescence polarization assays. thermofisher.comiss.com The specific fluorescence lifetime of this compound is not explicitly detailed in the provided search results, but related BODIPY dyes like BDP 576/589, which also have long excited-state lifetimes, are noted as being suitable for fluorescence lifetime measurements. ruixibiotech.com

Fluorescence Anisotropy and Polarization Studies

Fluorescence anisotropy and polarization are techniques used to measure the rotational motion of fluorescently labeled molecules. BODIPY dyes, including those in the 650/665 spectral range, are well-suited for such studies due to their favorable photophysical properties. unc.edu The relatively long fluorescence lifetimes of BODIPY dyes make their fluorescence polarization sensitive to the binding interactions of a broader range of molecular weights. iss.com This makes them preferable to other dyes like fluorescein (B123965) for high-throughput fluorescence polarization-based assays. thermofisher.com The high quantum yield and photostability of dyes like Bdp 650/665 further enhance their utility in these applications. lumiprobe.com

Mechanistic Investigations of Strain Promoted Alkyne Azide Cycloaddition Spaac with Bdp 650/665 Dbco

Kinetics and Efficiency of Copper-Free Click Chemistry using Bdp 650/665 DBCO

The copper-free click chemistry reaction between this compound and an azide-functionalized molecule proceeds rapidly without the need for a cytotoxic Cu(I) catalyst, resulting in the formation of a stable triazole linkage. lumiprobe.comruixibiotech.com This reaction is driven by the ring strain of the DBCO group, which significantly lowers the activation energy of the cycloaddition. interchim.frlumiprobe.com The DBCO moiety is known for its high reactivity and stability, contributing to the efficiency of the ligation. lumiprobe.combroadpharm.com The reaction is highly specific, with the DBCO and azide (B81097) groups reacting exclusively with each other, even in the presence of other biological functional groups. interchim.frbroadpharm.com

The kinetics of SPAAC reactions are influenced by several factors, including the specific structures of the cyclooctyne (B158145) and the azide. Generally, DBCO derivatives exhibit fast reaction kinetics. researchgate.net For instance, the reaction of a peptide containing an azido-amino acid with a PEG-functionalized DBCO was shown to have a second-order rate constant of 0.34 M⁻¹s⁻¹ in HBS buffer (pH 7.4) at 25°C. researchgate.net Studies have also shown that the reaction conditions, such as buffer type and pH, can influence the reaction rates. rsc.org For example, reactions in HEPES buffer at pH 7 tend to be faster than in PBS buffer at the same pH. rsc.org

The efficiency of the reaction is also notable, often proceeding to near completion and resulting in quantitative or near-quantitative yields of the conjugate. interchim.frinterchim.fr This high efficiency is crucial for applications where high labeling density is required. The progress of the SPAAC ligation can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at around 310 nm. broadpharm.com

Table 1: Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | 649 nm | broadpharm.com |

| Emission Maximum | 667 nm | broadpharm.com |

| Molar Extinction Coefficient | 94,000 cm⁻¹M⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield | 0.52 | broadpharm.com |

| Molecular Weight | 733.6 g/mol | broadpharm.com |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Intermediates

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the mechanisms of SPAAC reactions. rsc.orgacs.org These studies provide insights into the transition state geometries, activation energies, and the electronic and steric factors that govern reactivity. acs.org

DFT calculations have been used to model the excited state properties of BODIPY dyes and how they are influenced by their environment and conjugation to other molecules. mdpi.comwwu.eduacs.org For the SPAAC reaction itself, a distortion/interaction model is often employed. acs.org This model separates the activation energy into two components: the distortion energy required to bend the alkyne and azide into the transition state geometry, and the interaction energy between the two distorted reactants. acs.org

Studies on various cyclooctynes have shown that the reactivity is a balance between ring strain, which contributes to the distortion energy, and electronic effects, which influence the interaction energy. acs.org For instance, computational studies on biarylazacyclooctynones (BARAC) revealed that electronic perturbations on the aryl rings have a modest effect on the reaction rate, while steric hindrance can significantly slow it down. acs.org Molecular dynamics (MD) simulations have also been used to study the dynamics and distance distributions of BODIPY dyes attached to molecular scaffolds, providing a deeper understanding of their behavior in complex systems. uzh.chresearchgate.net

Impact of Steric and Electronic Effects on SPAAC Reactivity

The reactivity of the DBCO moiety in SPAAC is significantly influenced by both steric and electronic effects. The inherent ring strain of the cyclooctyne is a primary driver of the reaction, as it is released upon cycloaddition. interchim.fr However, the substituents on both the DBCO and the azide partner play a crucial role in modulating the reaction rate.

Steric Effects: Steric hindrance around the reactive azide or alkyne can significantly decrease the reaction rate. rsc.org This is because bulky groups can increase the distortion energy required to reach the transition state. researchgate.net For example, tertiary azides generally react more slowly with DBCO than primary azides due to increased steric bulk. rsc.org The design of the cyclooctyne itself can also mitigate steric clashes. For instance, some modified dibenzocyclooctynes have been shown to better accommodate bulky azides. rsc.org

Electronic Effects: The electronic properties of both the azide and the cyclooctyne can also influence the reaction kinetics. Electron-withdrawing groups on the alkyne can accelerate the cycloaddition. rsc.org Conversely, the electron-donating or -withdrawing nature of the azide can also impact the reaction rate. rsc.org Computational studies have shown that the interplay of different electronic effects, such as π-system interactions, can stabilize the transition state and enhance reactivity. acs.org In some cases, the combination of increased ring strain and favorable electronic effects has been used to design new, highly reactive cyclooctynes. acs.org

Advanced Applications in Molecular and Cellular Biological Research

High-Resolution Fluorescence Imaging and Microscopy Techniques

The spectral characteristics of Bdp 650/665 DBCO make it highly suitable for various forms of high-resolution fluorescence microscopy. Its compatibility with the Cy5 channel, commonly found on many imaging instruments, allows for its straightforward integration into existing experimental setups.

In confocal laser scanning microscopy, the bright fluorescence and high photostability of Bdp 650/665 are particularly beneficial. CLSM relies on point-by-point illumination and the rejection of out-of-focus light to create sharp, high-contrast images of fluorescently labeled specimens. The high quantum yield of Bdp 650/665 ensures a strong signal, while its resistance to photobleaching allows for extended imaging sessions and the acquisition of 3D z-stacks without significant signal degradation. Common laser lines used for the excitation of fluorophores in this spectral range, such as a 647 nm red helium-neon laser, are effective for exciting Bdp 650/665. The DBCO group facilitates the specific labeling of azide-tagged proteins, lipids, or other molecules within cells, enabling researchers to visualize their precise subcellular localization with the enhanced resolution provided by confocal imaging.

Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented views of cellular architecture at the nanoscale. These methods, including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM), rely on the precise manipulation of fluorophore states.

While specific applications of this compound in these techniques are not extensively documented in the provided sources, its properties suggest its potential. For stochastic methods like STORM, which often utilize bright, photostable organic dyes like Cy5 that can be induced to photoswitch, the spectral similarity of Bdp 650/665 makes it a candidate for such applications. The success of these techniques hinges on the ability to activate a sparse subset of fluorophores at any given time, allowing for their precise localization. The bright, far-red emission of Bdp 650/665 would be advantageous in achieving the high signal-to-noise ratio required to pinpoint the location of single molecules with nanometer precision.

Two-photon excitation microscopy is a powerful technique for imaging deep within scattering biological tissues. It utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore. Dyes from the BDP family have been noted for their utility in multiphoton microscopy due to their high two-photon absorption cross-sections. For example, related BDP dyes such as BDP 581/591 NHS ester are known to have a significant two-photon excitation cross-section. This characteristic suggests that Bdp 650/665, as a member of the same dye family, would also be suitable for TPEM. Its far-red emission is an added advantage, as longer-wavelength photons scatter less within tissue, enabling deeper imaging penetration and reduced phototoxicity.

A primary application of this compound is in live-cell and tissue imaging. The bioorthogonal nature of the copper-free click chemistry reaction between the DBCO moiety and an azide-tagged target molecule is crucial for this purpose, as it proceeds efficiently within the physiological environment of living cells without requiring toxic catalysts.

Development and Engineering of Novel Molecular Probes and Biosensors

The compound this compound is a cornerstone in the development of advanced molecular probes and biosensors. It is a bright, far-red fluorescent dye belonging to the borondipyrromethene (BODIPY) class. medchemexpress.combroadpharm.comruixibiotech.combroadpharm.comaxispharm.com Its core structure provides high photostability, a large molar extinction coefficient, and a high fluorescence quantum yield, with fluorescence that is relatively insensitive to environmental factors like solvent polarity and pH. ruixibiotech.comlumiprobe.comlumiprobe.combroadpharm.com This intrinsic stability makes it a reliable fluorophore for complex biological environments. axispharm.com

The key to its versatility lies in the dibenzocyclooctyne (DBCO) group. lumiprobe.combroadpharm.com This moiety is highly reactive towards azide-functionalized molecules through a mechanism known as strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. medchemexpress.combroadpharm.comlumiprobe.combroadpharm.com This reaction is highly specific and can be performed in biological systems without the need for cytotoxic copper catalysts, making this compound an excellent tool for live-cell imaging and the construction of sophisticated biosensors. ruixibiotech.comlumiprobe.comruixibiotech.com The ability to covalently attach this bright, stable fluorophore to a wide array of target molecules underpins its use in creating novel probes for advanced biological research. axispharm.com

| Property | Value | Source(s) |

| Excitation Maximum | ~649-650 nm | broadpharm.combroadpharm.combroadpharm.comaxispharm.comlunanano.ca |

| Emission Maximum | ~665-667 nm | broadpharm.combroadpharm.combroadpharm.comaxispharm.comlunanano.ca |

| Molar Extinction Coefficient | 94,000 cm⁻¹M⁻¹ | broadpharm.combroadpharm.combroadpharm.comlunanano.ca |

| Fluorescence Quantum Yield | 0.52 | broadpharm.combroadpharm.combroadpharm.comlunanano.ca |

| Recommended Channel | Cy5 | ruixibiotech.comlumiprobe.comaxispharm.com |

Target-specific labeling of proteins and peptides is a primary application of this compound. The strategy involves introducing an azide (B81097) group into the target protein or peptide, often through metabolic labeling with azide-bearing amino acid analogs or through site-specific chemical modification. The DBCO group on the Bdp dye then reacts specifically and efficiently with the introduced azide, forming a stable triazole linkage. broadpharm.comlumiprobe.com This copper-free click chemistry approach allows for the precise attachment of the fluorophore to the biomolecule of interest. lumiprobe.comlumiprobe.comruixibiotech.com

This method provides exceptional control over the labeling site, which is crucial for preserving the protein's native structure and function. Amine-reactive labeling methods, in contrast, often lead to random conjugation at multiple lysine (B10760008) residues. The specificity of the DBCO-azide reaction enables researchers to create well-defined fluorescent protein conjugates for a variety of applications, including tracking protein localization and dynamics within living cells, and for use in fluorescence polarization assays. lumiprobe.comalabiolab.ro

This compound is also an effective tool for the fluorescent labeling of nucleic acids. axispharm.com Similar to protein labeling, oligonucleotides can be synthesized with or modified to contain an azide group, typically at the 5' or 3' end. The this compound can then be conjugated to these azide-modified DNA or RNA strands via the copper-free click reaction.

The resulting fluorescently labeled nucleic acids serve as powerful hybridization probes in techniques such as fluorescence in situ hybridization (FISH) and microarrays. The bright, far-red emission of the Bdp 650/665 dye provides a strong signal with minimal background fluorescence from autofluorescent cellular components, enhancing detection sensitivity. axispharm.com Its photostability is particularly advantageous for imaging applications that require prolonged or intense light exposure. axispharm.com

The significant hydrophobic nature of the Bdp 650/665 core structure makes it inherently suitable for staining cellular membranes, lipids, and other lipophilic structures. ruixibiotech.comlumiprobe.comlumiprobe.comruixibiotech.com This property allows the dye to readily partition into nonpolar environments like the lipid bilayer of cell membranes. medchemexpress.commedchemexpress.com

For more specific applications, this compound can be used to track specific lipid molecules. By conjugating the dye to a lipid that has been functionalized with an azide group (e.g., azidoethyl PC), researchers can create fluorescent lipid analogs. nih.gov These fluorescently tagged lipids can be incorporated into liposomes or nanoparticles to study their trafficking and uptake by cells. nih.govmit.edu This methodology has been used to visualize the cellular uptake of nanoparticles by glioblastoma cells using confocal microscopy. nih.gov The transient formation of red-shifted BODIPY ground-state dimers has also enabled single-molecule localization microscopy (SMLM) to resolve lipid droplets at the nanoscale in living cells. nih.gov

The versatile conjugation chemistry of this compound allows for its use in the design of probes to monitor enzyme activity. An enzyme substrate can be modified to include an azide group and then conjugated to this compound. In some designs, the fluorescence of the dye is initially quenched. Upon enzymatic processing of the substrate, a conformational change or cleavage event can de-quench the fluorophore, leading to a measurable increase in fluorescence that correlates with enzyme activity. This "turn-on" sensor mechanism is a powerful tool for studying enzyme kinetics in real-time. While specific examples for this compound are not detailed in the provided sources, its established reactivity with azides makes it a suitable candidate for creating such activatable probes for enzymes like proteases or phosphatases, where azide-containing substrates can be synthesized.

Bioconjugation Strategies for Advanced Functional Materials and Nanoparticles

The copper-free click chemistry enabled by the DBCO group is a powerful bioconjugation strategy for creating advanced functional materials and modifying nanoparticles. broadpharm.comlumiprobe.com This reaction allows for the covalent attachment of the Bdp 650/665 dye to the surface of materials or nanoparticles that have been functionalized with azide groups. biotium.com

Research has demonstrated this application in the development of nanoparticles for targeting glioblastoma. nih.gov In one study, fluorescently tagged lipids were created by reacting 18:0 azidoethyl PC with this compound. These tagged lipids were then incorporated into liposomes, which were further modified using layer-by-layer polymer functionalization to improve brain tumor targeting. nih.gov Similarly, the dye has been conjugated to lipids used in the formation of nanoparticles for cytokine delivery in cancer models. mit.edu The high stability and bright fluorescence of the dye make it an excellent choice for tracking the biodistribution and cellular interactions of these advanced nanomaterials. alabiolab.ro

In Vitro Assays for Molecular Interaction and Binding Kinetics

This compound is a valuable reagent for various in vitro assays designed to study molecular interactions and binding kinetics. ruixibiotech.com Its high quantum yield and photostability are beneficial for fluorescence-based detection methods. broadpharm.comaxispharm.com By labeling one molecule of a binding pair (e.g., a protein, peptide, or nucleic acid) with this compound, its interaction with a binding partner can be monitored. axispharm.com

Techniques such as fluorescence polarization (FP) are well-suited for this dye. ruixibiotech.com In FP assays, a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule, the tumbling rate slows dramatically, causing an increase in fluorescence polarization. This change can be measured to determine binding affinities and reaction kinetics. The dye's properties also make it suitable for Förster resonance energy transfer (FRET) studies, where it can act as an acceptor or donor in a FRET pair to measure molecular proximity. axispharm.com These assays are fundamental in drug discovery and for elucidating biochemical pathways. google.com

Comparative Analysis and Benchmarking of Bdp 650/665 Dbco with Contemporary Fluorophores

Spectral and Photophysical Comparison with Cyanine-Based Dyes (e.g., Cy5, Cy5.5)

Bdp 650/665 DBCO is a far-red fluorescent dye that serves as an alternative to the widely used cyanine (B1664457) dye, Cy5. lumiprobe.comlumiprobe.com Spectrally, it is designed to be compatible with the Cy5 channel on many common instruments. axispharm.comruixibiotech.com The key photophysical properties of this compound are its excitation maximum at approximately 649-650 nm and its emission maximum around 665-667 nm. axispharm.combroadpharm.comlumiprobe.com This places it in a similar spectral region to Cy5 and Cy5.5. ruixibiotech.commedchemexpress.comaatbio.com

One of the distinguishing features of the BODIPY class of dyes, including Bdp 650/665, is their sharp absorption and emission peaks. axispharm.com This characteristic can be advantageous in reducing spectral overlap in multiplexing experiments. axispharm.com Furthermore, Bdp 650/665 exhibits a high molar extinction coefficient, typically around 94,000 M⁻¹cm⁻¹, and a high fluorescence quantum yield of 0.52. broadpharm.comlunanano.calunanano.caantibodies.com These properties contribute to its bright fluorescence signal. axispharm.combroadpharm.com

In contrast, while cyanine dyes like Cy5 are staples in fluorescence applications, they can be prone to issues such as lower photostability and shifts in their spectral properties upon conjugation to biomolecules. drugtargetreview.com BODIPY dyes, in general, are known for their excellent photostability and relative insensitivity to solvent polarity and pH changes. lumiprobe.comdrugtargetreview.commdpi.com this compound is noted to be relatively non-sensitive to changes in solvent polarity and pH. lumiprobe.comruixibiotech.combroadpharm.com While Cy5 and Cy3 have small Stokes shifts which can lead to self-quenching, BODIPY dyes typically have a small Stokes shift as well. drugtargetreview.comrsc.org For Bdp 650/665, the Stokes shift is approximately 15 nm. axispharm.com

Table 1: Photophysical Properties of this compound vs. Cyanine Dyes

| Property | This compound | Cy5 | Cy5.5 |

|---|---|---|---|

| Excitation Max (nm) | 649 broadpharm.comlunanano.calunanano.ca | ~649 | ~675 |

| Emission Max (nm) | 667 broadpharm.comlunanano.calunanano.ca | ~670 | ~694 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 94,000 broadpharm.comlunanano.calunanano.ca | ~250,000 | ~250,000 |

| Fluorescence Quantum Yield | 0.52 broadpharm.comlunanano.calunanano.ca | ~0.28 | ~0.28 |

| Stokes Shift (nm) | ~18 broadpharm.comlunanano.calunanano.ca | ~21 | ~19 |

Bioconjugation Efficiency and Biocompatibility Comparisons

The "DBCO" moiety in this compound stands for dibenzocyclooctyne, a key functional group for copper-free click chemistry. lumiprobe.comruixibiotech.com This method, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the efficient and specific conjugation of the dye to azide-modified biomolecules. broadpharm.combiochempeg.com The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and can be performed under mild, aqueous conditions, which is crucial for preserving the function of sensitive biomolecules. broadpharm.cominterchim.com

The key advantages of DBCO-mediated click chemistry include:

Biocompatibility: It eliminates the need for a cytotoxic copper catalyst, making it suitable for in vivo applications. broadpharm.combiochempeg.com

Efficiency: The reaction proceeds with high efficiency, forming a stable triazole linkage. broadpharm.cominterchim.com

Specificity: The DBCO group reacts selectively with azides, even in complex biological mixtures. broadpharm.combiochempeg.com

In comparison, traditional bioconjugation methods for cyanine dyes often involve NHS esters or maleimides. While effective, these methods target common functional groups like primary amines and thiols, which can sometimes lead to less site-specific labeling and potential disruption of protein function. The copper-catalyzed version of click chemistry (CuAAC), while also highly efficient, is limited in live-cell applications due to the toxicity of the copper catalyst. biochempeg.com

The BODIPY core of Bdp 650/665 is generally considered to have low cytotoxicity and be cell-permeable. drugtargetreview.commdpi.com The DBCO group itself is also stable and biocompatible. broadpharm.com However, a notable characteristic of Bdp 650/665 is its significant hydrophobic nature. lumiprobe.comruixibiotech.combroadpharm.com While this can be leveraged for staining lipids and membranes, it might affect the solubility and behavior of the conjugated biomolecule in aqueous environments. lumiprobe.comruixibiotech.com In contrast, some cyanine dyes can be sulfonated to improve their water solubility. lumiprobe.com

Advantages and Limitations in Specific Biological Research Contexts

The unique properties of this compound define its suitability for various research applications.

Advantages:

High-Resolution Imaging: Its brightness and photostability make it well-suited for demanding applications like fluorescence microscopy and high-resolution imaging of cellular structures. axispharm.commdpi.com

Live-Cell Labeling: The biocompatibility of the copper-free click chemistry reaction allows for the labeling of molecules in living cells and organisms without the toxicity associated with copper catalysts. broadpharm.combiochempeg.com

Lipid and Membrane Staining: Its hydrophobic character can be an advantage for studying lipids, membranes, and other lipophilic structures. lumiprobe.comruixibiotech.com

Flow Cytometry: The dye's bright and distinct signal is beneficial for clear cell sorting and analysis in complex samples. axispharm.com

Limitations:

Hydrophobicity: The hydrophobic nature of the dye could potentially lead to aggregation or non-specific binding of the labeled biomolecule, and may decrease the solubility of the conjugate. lumiprobe.comruixibiotech.com

Small Stokes Shift: Like many BODIPY and some cyanine dyes, the relatively small Stokes shift (~15-18 nm) can increase the potential for self-quenching at high labeling densities and may require careful selection of filter sets to separate excitation and emission light. axispharm.comrsc.org

Multiplexing Capabilities and Spectral Crosstalk Considerations

The narrow absorption and emission spectra of this compound are a significant advantage for multiplexing applications, where multiple fluorescent probes are used simultaneously. axispharm.com Sharper spectral profiles reduce the likelihood of spectral bleed-through or crosstalk between different detection channels, leading to cleaner and more reliable data. axispharm.com

When designing a multiplexing experiment, it is crucial to select fluorophores with minimal spectral overlap. This compound, with its far-red emission, can be combined with dyes that excite and emit in the green (e.g., FITC, Alexa Fluor 488) or orange-red (e.g., rhodamine, Cy3) regions of the spectrum. However, careful consideration must be given to potential crosstalk with other far-red dyes, such as Alexa Fluor 633 or other Cy5 variants. medchemexpress.comaatbio.com The use of spectral unmixing software and appropriate filter sets can help to mitigate these issues. The relatively low level of correction factors (CF260 and CF280) for some BODIPY 650/665 derivatives suggests less interference with nucleic acid and protein quantification at those wavelengths. lumiprobe.com

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Next-Generation Bdp 650/665 Derivatives

The quest for improved fluorescent probes has spurred significant efforts in the rational design and synthesis of new Bdp 650/665 derivatives. nih.gov The core strategy revolves around modifying the BODIPY structure to fine-tune its photophysical and chemical properties. mdpi.compreprints.org Key areas of focus include enhancing fluorescence quantum yield, increasing photostability, and shifting emission wavelengths further into the near-infrared (NIR) range to improve tissue penetration and reduce background autofluorescence. nih.gov

Researchers are introducing various functional groups and structural modifications to the BODIPY core. For instance, the introduction of aza-BODIPYs, where a nitrogen atom replaces the meso-carbon, has been shown to significantly improve photophysical characteristics. preprints.org Another approach involves creating water-soluble derivatives by incorporating hydrophilic groups like sulfonates, which allows for better performance in aqueous biological environments. chemrxiv.org The synthesis of these next-generation probes often involves multi-step processes, starting from commercially available precursors and employing reactions like Knoevenagel condensation to introduce desired functionalities. acs.orgacs.org These synthetic strategies aim to produce derivatives with tailored properties for specific applications, such as targeted cellular imaging and theranostics. mdpi.compreprints.org

Integration into Advanced Analytical Platforms and High-Throughput Screening (HTS)

The unique properties of Bdp 650/665 DBCO make it an ideal candidate for integration into advanced analytical platforms and high-throughput screening (HTS) assays. axispharm.com Its bright fluorescence, high quantum yield, and compatibility with the Cy5 channel allow for sensitive and reliable detection in various formats. axispharm.comlumiprobe.com The dibenzocyclooctyne (DBCO) group facilitates rapid and catalyst-free click chemistry reactions with azide-functionalized molecules, enabling the straightforward labeling of biomolecules in complex samples. lumiprobe.combroadpharm.com

In HTS, this compound can be used to develop fluorescent probes for monitoring enzyme activity, protein-protein interactions, and other biological processes in a massively parallel fashion. Its application in fluorescence microscopy and flow cytometry provides clear and distinct signals for high-resolution imaging and cell sorting. axispharm.com The development of fluorescent ligands using BODIPY derivatives for assays like the NanoBRET binding assay further highlights the utility of this class of dyes in modern drug discovery and screening platforms.

Computational Modeling and Predictive Design of this compound Properties

Computational modeling has emerged as a powerful tool for the predictive design of BODIPY dyes with desired optical properties. researchgate.net Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to understand the relationship between the chemical structure of a dye and its absorption and emission spectra. researchgate.netnih.gov These computational approaches allow researchers to simulate the effects of different substituents and their positions on the BODIPY core, predicting shifts in the optical spectra with a high degree of accuracy. researchgate.net

This predictive capability is crucial for the rational design of new derivatives. For instance, computational studies can guide the synthesis of dyes with specific fluorescence quantum yields or emission wavelengths. pdx.edu By modeling the excited state properties, scientists can screen potential candidates virtually before engaging in time-consuming and resource-intensive synthesis. wwu.edu This in silico approach accelerates the development of novel BODIPY-based probes with optimized performance for applications ranging from biological imaging to photodynamic therapy. wwu.eduacs.org

Exploration of Novel Biological Targets and Pathophysiological Processes

The versatility of this compound and its derivatives is enabling the exploration of a wide range of novel biological targets and pathophysiological processes. researchgate.net The ability to conjugate the dye to various biomolecules through click chemistry opens up possibilities for creating highly specific probes for in vivo imaging and diagnostics. medchemexpress.com

Recent research has focused on developing BODIPY-based probes for detecting specific enzymes, such as matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation. researchgate.net These probes are designed to be "always on" or activatable, where fluorescence is quenched until the probe interacts with its target. acs.orgresearchgate.net Furthermore, the hydrophobic nature of some BODIPY derivatives makes them suitable for staining lipids and membranes, allowing for the investigation of cellular processes related to lipid metabolism and membrane dynamics. lumiprobe.comlumiprobe.com The development of theranostic agents, which combine diagnostic imaging with therapeutic action, is another exciting area of research, with BODIPY derivatives showing promise as photosensitizers in photodynamic therapy. mdpi.combiomedgrid.com

Sustainability and Scalability in Production for Research Applications

As the demand for BODIPY dyes in research and clinical applications grows, so does the need for sustainable and scalable production methods. Traditional synthesis routes for BODIPY dyes often involve long reaction times, the use of hazardous solvents, and complex purification procedures, resulting in low to moderate yields. beilstein-journals.org

To address these challenges, researchers are developing more efficient and environmentally friendly synthetic protocols. Microwave-assisted synthesis has been shown to significantly reduce reaction times and the amount of solvent required, while offering good yields and scalability. rsc.org Another innovative approach is mechanochemical synthesis, which can be performed under solvent-free or nearly solvent-free conditions in a matter of minutes, with yields comparable to traditional methods. beilstein-journals.orgresearchgate.net These advancements in synthetic chemistry are crucial for making BODIPY dyes like this compound more accessible for a wide range of research applications, from fundamental cell biology to the development of new diagnostic and therapeutic agents. researchgate.net

Table of Key this compound Properties and Derivatives:

| Property/Derivative | Description | Reference |

|---|---|---|

| This compound | A bright, far-red fluorescent dye with a DBCO group for copper-free click chemistry. It is hydrophobic and has a high quantum yield. | lumiprobe.combroadpharm.com |

| Bdp 650/665 Azide (B81097) | An azide derivative of Bdp 650/665 that can be conjugated with terminal alkynes via copper-catalyzed click chemistry or with cycloalkynes in a copper-free reaction. | |

| Bdp 650/665 Maleimide (B117702) | A thiol-reactive derivative used for labeling cysteine residues in proteins and peptides. | lumiprobe.com |

| Bdp 650/665-X-NHS ester | An amine-reactive form of the dye for labeling proteins and other molecules with free amine groups. | lunanano.ca |

| Bdp 650/665 Lipid Stain | A hydrophobic derivative specifically used for staining lipids and other lipophilic compounds. | lumiprobe.com |

Table of Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| Bdp 650/665 |

| Aza-BODIPY |

| SulfoCy5 |

| BODIPY-MMP |

| Bdp 650/665 Azide |

| Bdp 650/665 Maleimide |

| Bdp 650/665-X-NHS ester |

Q & A

Q. What are the key photophysical properties of BDP 650/665 DBCO that make it suitable for near-infrared (NIR) imaging applications?

- Methodological Answer : this compound exhibits excitation/emission maxima at ~650/665 nm, ideal for NIR imaging due to reduced autofluorescence and deeper tissue penetration. Validate these properties using steady-state fluorescence spectroscopy (e.g., Horiba PTI QuantaMaster) with microgels or biomolecule conjugates, as demonstrated in fluorescence spectra analyses . Ensure environmental controls (pH, temperature) during measurements to minimize spectral shifts .

Q. What methodological considerations are essential when conjugating this compound to biomolecules via copper-free click chemistry?

- Methodological Answer :

- Step 1 : Optimize reaction stoichiometry (e.g., 1:1.5 molar ratio of DBCO to azide-functionalized targets) to ensure efficient conjugation without aggregation.

- Step 2 : Purify conjugates using size-exclusion chromatography or dialysis to remove unreacted dye.

- Step 3 : Validate conjugation efficiency via UV-Vis spectroscopy (check for DBCO absorption at ~650 nm) or mass spectrometry .

- Critical Note : Avoid copper-containing buffers, as DBCO reacts selectively with azides without metal catalysts .

Q. How should researchers design controls to validate specificity in this compound-based labeling experiments?

- Methodological Answer :

- Negative Control : Use azide-free samples to confirm no non-specific DBCO binding.

- Competitive Inhibition : Pre-treat samples with excess free azide to block DBCO binding sites.

- Instrument Calibration : Include reference dyes (e.g., Cy5 DBCO) to standardize fluorescence detection settings .

Q. What are the best practices for storing and handling this compound to maintain stability?

- Methodological Answer : Store lyophilized dye at -20°C in anhydrous DMSO aliquots to prevent hydrolysis. Protect solutions from light using amber vials. Conduct stability tests via HPLC to monitor degradation over time, especially after repeated freeze-thaw cycles .

Q. How can researchers quantify the labeling efficiency of this compound in cellular systems?

- Methodological Answer :

- Flow Cytometry : Compare fluorescence intensity of labeled vs. unlabeled cells.

- Microscopy : Use fixed cells to avoid artifacts from dye internalization.

- Spectrophotometry : Calculate dye-to-protein ratio using extinction coefficients (ε₆₅₀ ≈ 100,000 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the signal-to-noise ratio when using this compound in live-cell imaging studies?

- Methodological Answer :

- Quenching Mitigation : Use lower dye concentrations (≤1 µM) to minimize self-quenching.

- Background Reduction : Apply time-gated imaging to exclude short-lived autofluorescence.

- Spectral Unmixing : Pair BDP 650/665 with orthogonal dyes (e.g., Cy3) and use linear unmixing algorithms .

- Validation : Compare results with siRNA knockdown of target proteins to confirm specificity .

Q. What strategies are recommended for resolving discrepancies in fluorescence intensity data obtained from this compound in heterogeneous biological samples?

- Methodological Answer :

- Normalization : Use internal standards (e.g., housekeeping protein conjugates) to correct for sample variability.

- Cross-Validation : Confirm findings with alternative techniques (e.g., immunofluorescence or Western blotting).

- Environmental Controls : Document temperature, pH, and oxygen levels during experiments, as these affect DBCO reactivity and fluorescence .

Q. How can this compound be integrated with super-resolution microscopy techniques?

- Methodological Answer :

- STORM/PALM Compatibility : Optimize photo-switching buffers (e.g., 100 mM mercaptoethylamine) to enhance dye blinking.

- Duty Cycle Adjustment : Use low laser power (≤5% intensity) to prolong dye stability.

- Post-Processing : Apply Gaussian fitting to localize single-molecule events accurately .

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions involving this compound?

- Methodological Answer :

- PICO Framework : Define Population (e.g., cancer cells), Intervention (BDP 650/665 labeling), Comparison (unlabeled controls), and Outcome (quantitative fluorescence intensity) .

- FINER Criteria : Ensure questions are Feasible (adequate instrumentation), Interesting (novel biological insight), Novel (unexplored applications), Ethical (minimal cytotoxicity), and Relevant (e.g., drug delivery tracking) .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible experiments?

- Methodological Answer :

- QC Protocols : Require suppliers to provide HPLC purity certificates (>95%) and mass spectrometry validation.

- In-House Testing : Perform small-scale pilot experiments with each batch to confirm labeling efficiency.

- Documentation : Archive batch-specific data (e.g., fluorescence spectra) for cross-referencing .

Data Presentation and Reproducibility

- Tables : Include fluorescence quantum yield, extinction coefficients, and photostability data from peer-reviewed studies .

- Figures : Reproduce steady-state fluorescence spectra (Figure S3 ) to benchmark instrument performance.

- Ethical Compliance : Disclose all conjugation protocols and environmental conditions to meet reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.